molecular formula C21H16FN3O2 B11575321 N-[2-(2-fluorophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide

N-[2-(2-fluorophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide

Cat. No.: B11575321
M. Wt: 361.4 g/mol
InChI Key: LUUPZMPAGPGGGT-UHFFFAOYSA-N
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Description

N-[2-(2-Fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-3-yl]benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a fluorophenyl group, a tetrahydroquinazolinone core, and a benzamide moiety. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-3-yl]benzamide typically involves the condensation of 2-fluorobenzoyl chloride with 2-amino-4-oxo-1,2,3,4-tetrahydroquinazoline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-3-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, alcohols, and substituted benzamides. These products can have different biological and chemical properties, making them useful for various applications .

Scientific Research Applications

N-[2-(2-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-3-yl]benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-3-yl]benzamide involves its interaction with specific molecular targets in the body. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation. The molecular pathways involved in these effects are still under investigation, but they may include the modulation of signaling pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-3-yl]benzamide is unique due to its specific combination of a fluorophenyl group, a tetrahydroquinazolinone core, and a benzamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C21H16FN3O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-[2-(2-fluorophenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide

InChI

InChI=1S/C21H16FN3O2/c22-17-12-6-4-10-15(17)19-23-18-13-7-5-11-16(18)21(27)25(19)24-20(26)14-8-2-1-3-9-14/h1-13,19,23H,(H,24,26)

InChI Key

LUUPZMPAGPGGGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4F

Origin of Product

United States

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